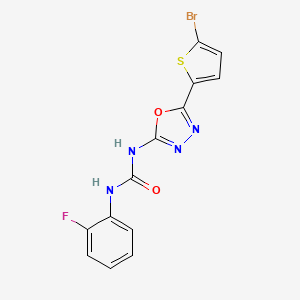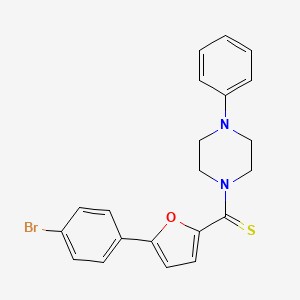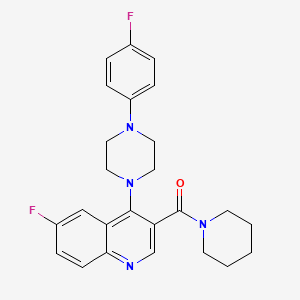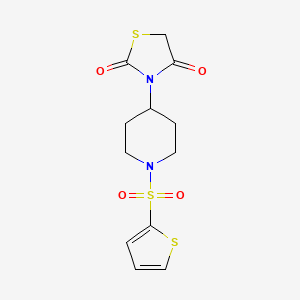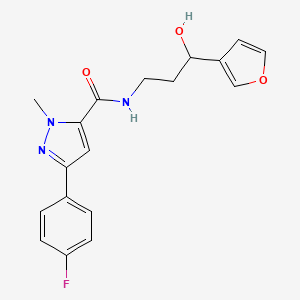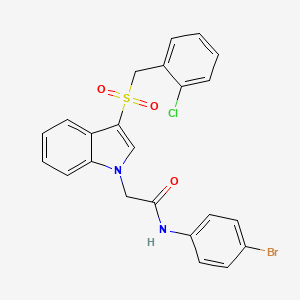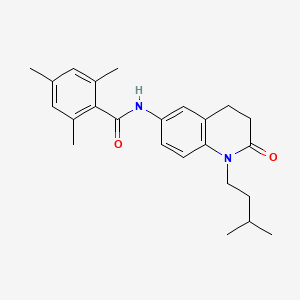![molecular formula C24H23N3O5 B2966850 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide CAS No. 882747-58-2](/img/structure/B2966850.png)
3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-furylmethyl)-3-[(2-furylmethyl)imino]propanamide is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The compound, being structurally related to quinolines and furan derivatives, shares similarities with compounds evaluated for their antimicrobial activities. In one study, compounds with a quinoline moiety showed significant inhibition of bacterial and fungal growth, demonstrating the potential antimicrobial applications of similar structures (Ahmed et al., 2006). Further, N-substituted piperazinyl quinolones exhibited notable antibacterial activity against staphylococci, highlighting the relevance of furanyl and quinolinyl components in developing antimicrobial agents (Foroumadi et al., 1999).
Fluorescent Chemosensors
Quinoline derivatives have been utilized as chemosensors due to their fluorescent properties. A study on a quinoline-based chemosensor for Zn2+ in aqueous media revealed remarkable fluorescence enhancement, indicating the utility of such compounds in environmental and biological sensing applications (Kim et al., 2016). This suggests potential applications of similar compounds in detecting and quantifying metal ions in various settings.
Antiproliferative Evaluation
Quinolinyl compounds, due to their structural complexity, have been studied for their antiproliferative activities. One particular derivative showed significant growth inhibition of various cancer cell lines, indicating the potential of such compounds in cancer research (Tseng et al., 2011). The structural features contributing to these effects could inform the design of novel anticancer agents.
Synthesis and Chemical Transformations
The chemical synthesis and transformations of compounds containing quinoline and furan units have been extensively studied. For instance, reactions involving quinolinyl derivatives have led to the creation of various products with potential pharmaceutical applications, demonstrating the versatility and utility of these moieties in synthetic chemistry (Reisch et al., 1993). This underscores the importance of such compounds in the development of new chemical entities.
Eigenschaften
IUPAC Name |
3-(1-ethyl-4-hydroxy-2-oxoquinolin-3-yl)-N-(furan-2-ylmethyl)-3-(furan-2-ylmethylimino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5/c1-2-27-20-10-4-3-9-18(20)23(29)22(24(27)30)19(25-14-16-7-5-11-31-16)13-21(28)26-15-17-8-6-12-32-17/h3-12,29H,2,13-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBQBZAZDUVYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=NCC3=CC=CO3)CC(=O)NCC4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(N-Hydroxy-carbamimidoyl)-cyclopropyl]-carbamic acid tert-butyl ester](/img/structure/B2966768.png)
![2-methoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2966769.png)
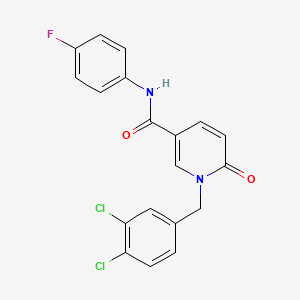
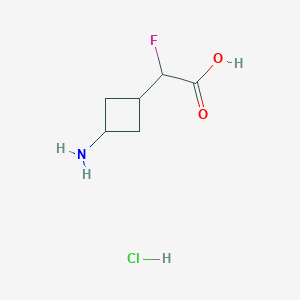
![Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate](/img/structure/B2966773.png)

